N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-14-20(17,18)11-7-6-10(19-11)12(16)15-9-5-3-2-4-8(9)13/h2-7,14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGQLAJOFBURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Furan Derivative Preparation and Functionalization
The synthesis begins with the preparation of a furan-2-carboxylic acid derivative. The core furan ring is functionalized at the 5-position with a methylsulfamoyl group via sulfonylation. In one protocol, furan-2-carbonyl chloride is reacted with methylamine in the presence of sulfur trioxide-triethylamine complex to introduce the sulfamoyl moiety. Subsequent coupling with 2-fluoroaniline under Schotten-Baumann conditions yields the target compound.
Critical Parameters :
Route 2: C–H Arylation and Transamidation
A modular approach leverages palladium-catalyzed C–H arylation to construct the furan backbone. As demonstrated in analogous benzofuran syntheses, Pd(OAc)₂ (5–10 mol%) directs arylation at the 5-position of the furan ring. The methylsulfamoyl group is introduced via transamidation of an intermediate N-acyl-Boc-carbamate with methylamine. This method achieves yields up to 94% for structurally related compounds under mild conditions (60°C, 6–24 h).
Advantages :
-
Avoids hazardous chlorination steps.
-
Enables late-stage diversification of the sulfamoyl group.
Route 3: Condensation and Amine Coupling
A third route involves condensation of 5-(methylsulfamoyl)furan-2-carboxylic acid with 2-fluoroaniline using carbodiimide coupling agents. Activation of the carboxylic acid with HOBt/DMAP facilitates amide bond formation. This method is favored for scalability, with reported yields exceeding 85% in controlled industrial settings.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −10°C to 25°C | Prevents decomposition of sulfamoyl intermediates |
| Solvent System | THF/DMF (3:1 v/v) | Enhances solubility of aryl amines |
Polar aprotic solvents like DMF improve reagent solubility but risk side reactions at elevated temperatures. Tetrahydrofuran (THF) is preferred for Pd-catalyzed steps due to its compatibility with palladium complexes.
Catalysts and Reagents
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Palladium Catalysts : Pd(OAc)₂ (5 mol%) with Xantphos as a ligand achieves >90% conversion in C–H arylation.
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Coupling Agents : EDCI/HOBt systems yield higher amide purity compared to DCC.
Data Tables
Table 1. Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| 1 | Sulfonylation | 78–82 | 95 | Requires cryogenic conditions |
| 2 | C–H Arylation | 86–94 | 98 | Sensitive to oxygen |
| 3 | Carbodiimide Coupling | 85–88 | 97 | High reagent costs |
Table 2. Reaction Conditions for Transamidation
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the furan ring and carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Furan Ring
(a) Sulfonamide Position and Substituent Variation
- 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (): The sulfamoyl group (-SO₂NH₂) is positioned on the para-substituted phenyl ring rather than the furan. This alters electronic distribution and may reduce steric hindrance compared to the target compound .
(b) Halogenated Phenyl Groups
- Ortho vs. Para Fluorine Substitution :
- Chlorophenyl Analogs :
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | logP* | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | ~315 | 5-(methylsulfamoyl), 2-fluorophenyl | ~2.8 | Antimicrobial potential (inferred) |
| 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl) | 352.8 | 5-(2-Cl-phenyl), 4-SO₂NH₂-phenyl | ~2.5 | Not reported |
| 5-Nitro-N-[3-(CF₃)phenyl]furan-2-carboxamide | 300.2 | 5-NO₂, 3-CF₃-phenyl | ~3.1 | High reactivity, unstable in vivo |
| N-(2,5-dimethoxyphenyl)-5-[(4-F-phenoxy)methyl] | 371.4 | 4-F-phenoxymethyl, 2,5-OMe-phenyl | ~3.4 | Screening compound (ChemDiv) |
*Estimated using fragment-based methods.
Key Observations:
Biological Activity
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 281.29 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of furan-based compounds have shown significant activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| This compound | TBD | TBD | TBD |
Note: Specific IC values for this compound are currently under investigation.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing significant inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds related to this compound have been documented. For instance, studies indicate that these compounds can inhibit nitric oxide production and reduce inflammatory cytokines.
Case Studies
-
Study on Anticancer Properties :
A recent study investigated the effects of a compound structurally similar to this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers."The compound induced apoptosis in MCF7 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment."
-
Antimicrobial Efficacy :
In another study focusing on antimicrobial properties, the compound was tested against resistant strains of bacteria. The results showed that it effectively inhibited growth at low concentrations."Our findings suggest that this compound could be a lead candidate for developing new antibiotics."
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Anti-inflammatory Effects :
Research examining the anti-inflammatory effects revealed that the compound significantly reduced edema in animal models, comparable to established anti-inflammatory drugs."The compound exhibited a remarkable reduction in paw swelling in rat models, indicating its potential for treating inflammatory diseases."
Q & A
Q. What are the key structural features of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide, and how do they influence its reactivity and bioavailability?
The compound’s structure includes a fluorophenyl group (enhancing lipophilicity and metabolic stability) and a methylsulfamoyl group (contributing to hydrogen bonding and target interactions). The furan ring acts as a rigid scaffold, influencing electronic distribution and steric effects. Fluorine atoms improve bioavailability by increasing membrane permeability, while the sulfamoyl group may participate in enzyme inhibition via binding interactions .
Q. What synthetic routes are commonly employed for synthesizing this compound?
Synthesis typically involves:
- Step 1 : Formation of the furan-2-carboxamide core via coupling reactions (e.g., using carbodiimide reagents like EDC/HCl).
- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Step 3 : Sulfamoylation of the furan ring using methylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine).
Purification often employs column chromatography or recrystallization .
Q. How is the compound characterized for structural validation?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- X-ray crystallography (using programs like SHELXL ) resolves 3D conformation, critical for understanding binding modes.
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for sulfamoylation.
- Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility .
Q. What experimental strategies are recommended to elucidate its mechanism of action?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners.
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) under varied pH/temperature conditions.
- Molecular docking : Combine crystallographic data (if available) with software like AutoDock to predict binding poses .
Q. How can researchers resolve contradictions in reported biological activity data?
- Cross-validation : Replicate assays in multiple cell lines or animal models to confirm activity.
- Structural analogs : Compare activity with derivatives (e.g., replacing fluorine with chlorine) to identify critical functional groups.
- Meta-analysis : Statistically evaluate published data to account for variability in experimental conditions (e.g., dose, solvent) .
Q. What methodologies are effective for analyzing metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
- Isotope labeling : Use ¹⁸O or deuterium tracers to study metabolic pathways.
- Computational modeling : Predict metabolic hotspots with software like Schrödinger’s Metabolism Module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
